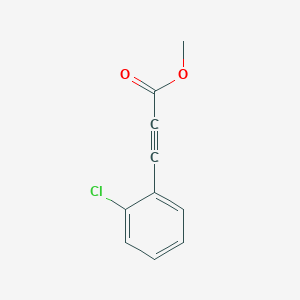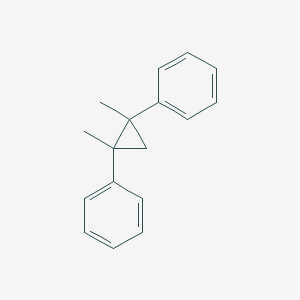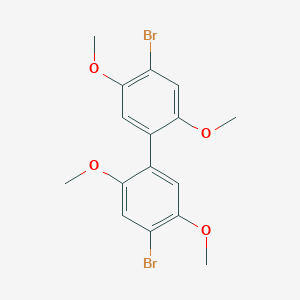
4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl', commonly known as 'DBTMB', is a chemical compound that belongs to the class of biphenyl derivatives. It is a synthetic compound that has been widely used in scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 'DBTMB' is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids. It has been shown to bind to DNA and inhibit the activity of certain enzymes. 'DBTMB' has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
'DBTMB' has been shown to have biochemical and physiological effects in various cell types. It has been shown to induce cell death in cancer cells by activating caspase enzymes. Additionally, 'DBTMB' has been shown to inhibit the activity of certain enzymes and bind to DNA. These effects suggest that 'DBTMB' could be a potential therapeutic agent for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 'DBTMB' in lab experiments include its unique chemical properties, which make it a versatile compound for various applications such as catalysis, sensing, and imaging. Additionally, 'DBTMB' has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
The limitations of using 'DBTMB' in lab experiments include its toxicity and potential side effects. 'DBTMB' has been shown to induce cell death in cancer cells, but it could also have negative effects on healthy cells. Additionally, the mechanism of action of 'DBTMB' is not fully understood, which could limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the use of 'DBTMB' in scientific research. One potential direction is the development of new metal complexes for catalysis, sensing, and imaging applications. Additionally, 'DBTMB' could be used as a probe for studying protein-protein interactions and as a fluorescent tag for imaging cells. Another potential direction is the development of new therapeutic agents based on the chemical structure of 'DBTMB'. Further research is needed to fully understand the mechanism of action of 'DBTMB' and its potential therapeutic applications.
Synthesemethoden
The synthesis of 'DBTMB' involves the reaction of 4-bromoanisole and 2,2',5,5'-tetrabromo-biphenyl in the presence of a strong base such as potassium tert-butoxide. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
'DBTMB' has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis, sensing, and imaging. 'DBTMB' has also been used as a building block in the synthesis of organic semiconductors for electronic devices. Additionally, 'DBTMB' has been used as a probe for studying protein-protein interactions and as a fluorescent tag for imaging cells.
Eigenschaften
CAS-Nummer |
200943-34-6 |
|---|---|
Produktname |
4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl |
Molekularformel |
C16H16Br2O4 |
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromo-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H16Br2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3 |
InChI-Schlüssel |
STGQFNXNKBUBOA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Br)OC)OC)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Br)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



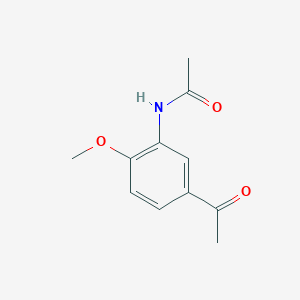
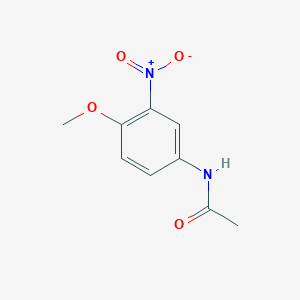
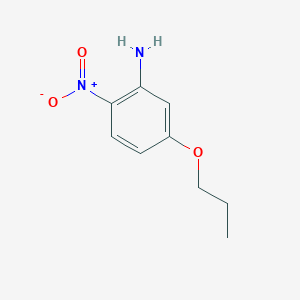
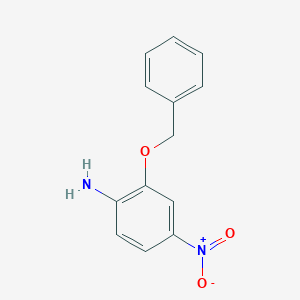
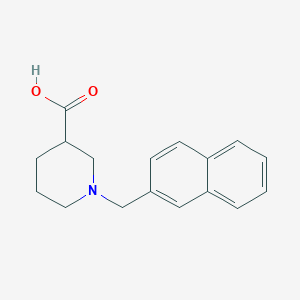
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
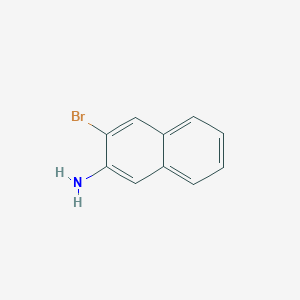
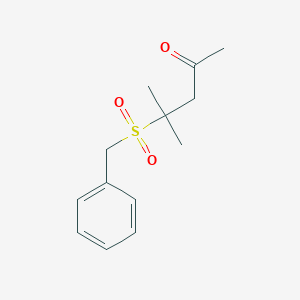
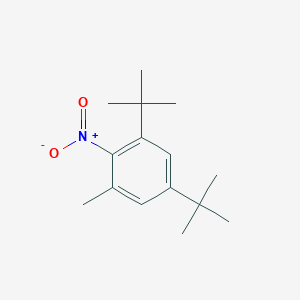
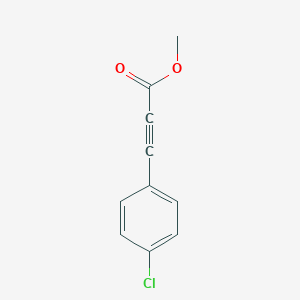
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
